molecular formula C15H14ClNOS B2553427 4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1207047-22-0

4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Cat. No.: B2553427
CAS No.: 1207047-22-0
M. Wt: 291.79
InChI Key: LEKBKMFGJXQLCZ-UHFFFAOYSA-N
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Description

4-Chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a benzamide derivative characterized by a chloro-substituted benzoyl group and a thiophene-containing cyclopropane methylamine moiety. The compound’s structural uniqueness arises from the integration of a rigid cyclopropane ring and a thiophene heterocycle, which may confer distinct electronic and steric properties compared to simpler benzamide analogs.

Properties

IUPAC Name

4-chloro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-12-5-3-11(4-6-12)14(18)17-10-15(7-8-15)13-2-1-9-19-13/h1-6,9H,7-8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKBKMFGJXQLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Simmons-Smith Cyclopropanation

A thiophen-2-yl-substituted alkene undergoes cyclopropanation using diiodomethane and a zinc-copper couple. This method is highly stereospecific and avoids ring strain issues.

Typical Conditions :

  • Substrate: 1-(thiophen-2-yl)propene
  • Reagents: CH₂I₂, Zn(Cu)
  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Yield: 60–75%

Nucleophilic Ring Closure

Alternately, a thiophen-2-yl-substituted gem-dihalide reacts with a strong base (e.g., LDA) to form the cyclopropane.

Example Procedure :

  • Substrate : 1,1-dibromo-2-(thiophen-2-yl)ethane
  • Base : Lithium diisopropylamide (LDA) in THF
  • Temperature : −78°C
  • Yield : 50–65%

Functionalization of the Cyclopropane

The methylamine side chain is introduced via alkylation or reductive amination:

Alkylation of Cyclopropane

The cyclopropane is brominated at the methyl position, followed by nucleophilic substitution with ammonia or a protected amine.

Steps :

  • Bromination : NBS (N-bromosuccinimide) under radical conditions.
  • Substitution : Reaction with NaN₃ (sodium azide) to form the azide, followed by Staudinger reduction to the amine.

Key Data :

  • Bromination yield: 80%
  • Azide substitution yield: 70%
  • Amine reduction yield: 90%

Reductive Amination

A ketone intermediate (e.g., 1-(thiophen-2-yl)cyclopropanone) undergoes reductive amination with methylamine.

Conditions :

  • Reagent: NaBH₃CN
  • Solvent: MeOH
  • Temperature: Room temperature
  • Yield: 55–70%

Amide Bond Formation

The amine intermediate is coupled with 4-chlorobenzoic acid using standard amidation techniques:

Acid Chloride Route

  • Activation : 4-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-chlorobenzoyl chloride.
  • Coupling : Reaction with the cyclopropane-methylamine in dichloromethane with triethylamine as a base.

Yield : 85–90%

Carbodiimide-Mediated Coupling

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate the coupling in DMF.

Optimized Conditions :

  • Molar ratio (acid:amine:EDC:HOBt): 1:1.2:1.5:1.5
  • Solvent: DMF
  • Temperature: 0°C to room temperature
  • Yield: 88–93%

Chlorination and Directed Aromatic Substitution

The 4-chloro substituent is typically introduced prior to amide formation. Electrophilic chlorination of benzoic acid derivatives is challenging due to directing effects; thus, pre-chlorinated starting materials are preferred.

Chlorination Methods :

  • Direct Chlorination : Benzoic acid treated with Cl₂ in the presence of FeCl₃ (yield: 60%).
  • Sandmeyer Reaction : Diazotization of 4-aminobenzoic acid followed by treatment with CuCl.

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3).
  • Recrystallization : Ethanol/water mixture.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar–H), 7.45 (d, 2H, Ar–H), 7.20 (m, 3H, thiophene–H), 3.95 (s, 2H, CH₂), 1.55 (m, 4H, cyclopropane–H).
  • HRMS : [M+H]⁺ calcd. for C₁₆H₁₃ClN₂OS: 316.0432; found: 316.0429.

Challenges and Optimization Strategies

  • Cyclopropane Stability : The ring is prone to ring-opening under acidic conditions. Use of aprotic solvents and mild bases is critical.
  • Thiophene Reactivity : Friedel-Crafts alkylation may lead to regioselectivity issues. Suzuki coupling with a thiophen-2-ylboronic acid ensures precise substitution.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine substituent or to modify the benzamide group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Chloro vs. In contrast, Q5D’s cyano group introduces stronger electron-withdrawing effects, which could alter binding affinity or stability in biological systems.
  • Thiophene vs. Fluorobenzyl Groups : The thiophene moiety in the target compound and Q5D enables π-π stacking interactions, which are critical in catalytic systems (e.g., Suzuki coupling) . Comparatively, L1’s 3-fluorobenzyl group combines steric bulk with electron-withdrawing effects, possibly modulating substrate accessibility in catalytic cycles.

Conformational Rigidity and Molecular Packing

  • The cyclopropane ring in the target compound imposes conformational rigidity, which may reduce entropy penalties during molecular recognition processes. This contrasts with the flexible ether linkage in zarilamid or the thiourea spacer in L1 . Crystal structure data for related compounds (e.g., piperidine-containing benzamides ) reveal that rigid substituents influence packing efficiency and hydrogen-bonding networks, which could impact solubility and crystallization behavior.

Biological Activity

4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic organic compound with potential biological activities. Its unique structure, which includes a benzamide core, a chlorinated aromatic ring, and a cyclopropyl group attached to a thiophene, suggests that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

  • IUPAC Name : 4-chloro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
  • Molecular Formula : C15H14ClNOS
  • CAS Number : 1207047-22-0

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, potentially inhibiting their activity. This interaction can lead to alterations in cell signaling pathways, particularly those involved in cancer progression and antimicrobial responses.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related benzamide derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the chlorinated aromatic moiety enhances the compound's reactivity and potential bioactivity.

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit efficacy against certain bacterial strains, although detailed data on its spectrum of activity remains limited. The thiophene ring may contribute to this activity through mechanisms involving membrane disruption or interference with bacterial metabolism .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique attributes of this compound:

Compound NameKey FeaturesBiological Activity
4-chloro-N-(cyclopropylmethyl)benzamideLacks thiophene ringReduced bioactivity
N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamideLacks chlorine substituentAltered reactivity
4-chloro-N-(thiophen-2-yl)benzamideLacks cyclopropyl groupAffects binding affinity

The combination of both the chlorinated aromatic structure and the thiophene-cyclopropyl moiety in this compound enhances its potential as a bioactive agent .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound inhibited tumor growth in xenograft models, suggesting potential for further development as anticancer agents.
  • Antimicrobial Testing : In vitro tests indicated that compounds with similar structural features showed significant inhibition against Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound could possess similar properties .
  • Structure–Activity Relationship (SAR) : Research into SAR has indicated that modifications on the thiophene or cyclopropyl groups can significantly influence biological activity, guiding future synthetic efforts towards optimizing efficacy .

Q & A

Q. What established synthetic methodologies are employed for the preparation of 4-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide?

The synthesis typically involves multi-step routes:

  • Cyclopropane Formation : The thiophene-substituted cyclopropane ring is synthesized via [2+1] cycloaddition or metal-catalyzed cross-coupling reactions.
  • Amidation : The benzamide moiety is introduced via coupling of 4-chlorobenzoyl chloride with the cyclopropane-containing amine intermediate under basic conditions (e.g., using triethylamine or DMAP) .
  • Purification : Column chromatography or recrystallization (e.g., from DMSO/water mixtures) ensures high purity (>95%) .

Q. Key Reaction Table :

StepReagents/ConditionsIntermediateYield
Cyclopropane formationThiophene derivative + CH₂I₂, Zn-Cu couple1-(thiophen-2-yl)cyclopropane60-70%
Amine functionalizationNaN₃, DMF, 80°CCyclopropane-methylamine50-65%
Amidation4-Chlorobenzoyl chloride, Et₃N, DCMTarget compound70-85%

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclopropane proton splitting patterns at δ 1.2–1.8 ppm) and amide linkage (δ 8.0–8.5 ppm for NH) .
  • X-ray Crystallography : Single-crystal analysis at low temperatures (e.g., 89 K) resolves conformational details, such as dihedral angles between the benzamide and thiophene moieties .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 332.05 for [M+H]⁺) .

Advanced Research Questions

Q. How does the cyclopropane moiety influence the compound’s conformational stability and target binding?

  • Conformational Rigidity : X-ray studies show the cyclopropane ring restricts rotational freedom, stabilizing a planar arrangement between the benzamide and thiophene groups. This enhances binding affinity to enzymes like PPTases (phosphopantetheinyl transferases) via hydrophobic and π-π interactions .
  • Steric Effects : Substituents on the cyclopropane (e.g., methyl groups) can sterically hinder interactions, requiring optimization via molecular docking simulations .

Q. What computational strategies predict the compound’s interaction with bacterial PPTase enzymes?

  • Molecular Docking : Tools like AutoDock Vina model binding poses in PPTase active sites, prioritizing residues (e.g., Lys123, Asp87) critical for hydrogen bonding .
  • QSAR Modeling : Quantitative structure-activity relationships correlate substituent electronegativity (e.g., Cl on benzamide) with inhibitory activity (IC₅₀ values) .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess binding stability over 100 ns trajectories, identifying key hydrophobic pockets .

Q. How can researchers resolve discrepancies in reported antibacterial activity data?

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
  • Assay Standardization : Compare MIC (minimum inhibitory concentration) values under consistent conditions (e.g., Mueller-Hinton broth, 37°C) .
  • Metabolite Screening : LC-MS identifies degradation products (e.g., hydrolyzed amide) that may alter activity .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without toxicity .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the benzamide moiety for pH-dependent release .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to prolong half-life .

Q. Data Contradiction Analysis Example :

StudyReported IC₅₀ (μM)ConditionsNotes
A 0.5PPTase isoform AUsed recombinant enzyme
B 5.2Whole-cell assayMembrane permeability limits efficacy

Resolution : Discrepancies arise from assay type (enzyme vs. cellular) and compound uptake efficiency. Use efflux pump inhibitors (e.g., PAβN) in whole-cell assays to isolate target-specific effects .

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